molecular formula C6H10FNO2 B145396 Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate CAS No. 126111-11-3

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

Cat. No. B145396
M. Wt: 147.15 g/mol
InChI Key: PGEIOIOBHIGEMT-UHNVWZDZSA-N
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Description

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a compound of interest in the field of medicinal chemistry, particularly as a synthon for the synthesis of dipeptidyl peptidase IV inhibitors. These inhibitors are significant in the treatment of type 2 diabetes and other diseases. The compound's synthesis involves stereospecific fluorination and can be used to create various intermediates for pharmaceutical applications .

Synthesis Analysis

The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are closely related to the target compound, has been achieved in high yield through double fluorination using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead). This process results in enantiomerically pure compounds that are crucial for the development of pharmaceuticals .

Molecular Structure Analysis

While the specific molecular structure of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is not directly discussed in the provided papers, related compounds such as Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate have been studied. These studies include FT-IR, molecular structure, and various computational analyses to understand the stability and electronic properties of the molecule, which are essential for predicting reactivity and interaction with biological targets .

Chemical Reactions Analysis

The compound can be used to synthesize various intermediates such as 4-fluoropyrrolidine-2-carboxamides, Weinreb amides, carboxylate methyl esters, and carbonitriles. These transformations are facilitated by the compound's reactivity, particularly the presence of the fluorine atom, which can influence the electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate are not explicitly detailed in the provided papers. However, the synthesis and characterization of related fluorinated pyrrolidine derivatives suggest that these compounds are likely to have unique properties due to the presence of fluorine, which can affect their polarity, boiling points, and solubility, making them suitable for various applications in medicinal chemistry .

Scientific Research Applications

1. Synthon for Medicinal Applications

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate and its derivatives have significant applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds serve as attractive synthons, enabling the efficient creation of useful intermediates like 4-fluoropyrrolidine-2-carboxamides and carboxylate methyl esters. The methodology using these synthons has led to a reduction in the synthetic steps needed for preparing 4-fluoropyrrolidine derivatives for medicinal use (Singh & Umemoto, 2011).

2. Organocatalysts in Asymmetric Michael Additions

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions involving related compounds, are used as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These derivatives, part of the L-series of natural amino acids, modulate asymmetric chemioselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

3. Neuroprotective Applications

Aminopyrrolidine-2R,4R-dicarboxylated, a compound closely related to methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, has been identified as a potent and selective agonist for metabotropic glutamate receptor subtypes. It demonstrates significant neuroprotective effects against excitotoxic neuronal death, indicating its potential in the development of neuroprotective drugs (Battaglia et al., 1998).

4. Histamine H3 Receptor Antagonists

Derivatives of methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate have been designed and synthesized as part of a novel series of histamine H3 receptor antagonists. These compounds exhibit good in vitro affinity and selectivity, along with desirable pharmacokinetic properties, indicating their potential in treating conditions related to histamine H3 receptor activity (Gao et al., 2015).

5. Protein Engineering Applications

(2S,4S)-Methylproline, closely related to methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, has been used in protein engineering, particularly in the modification of the model protein thioredoxin. The stereochemistry of the 4-methyl group in such analogues is crucial for successful incorporation during ribosomal synthesis, indicating the importance of these compounds in protein design (Caporale, O' Loughlin, Ortin, & Rubini, 2022).

properties

IUPAC Name

methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEIOIOBHIGEMT-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Burtea - 2019 - escholarship.org
The first chapter of this thesis focuses on the development of the competing enantioselective conversion method (CEC) for the assignment of the absolute configuration of amines. This …
Number of citations: 3 escholarship.org

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